Tert-butyl 3-(methylcarbamoyl)azetidine-1-carboxylate
Description
Tert-butyl 3-(methylcarbamoyl)azetidine-1-carboxylate is a nitrogen-containing heterocyclic compound featuring a four-membered azetidine ring. The molecule is distinguished by a methylcarbamoyl (–CONHCH₃) group at the 3-position and a tert-butoxycarbonyl (Boc) protecting group at the 1-position. This compound is primarily utilized as an intermediate in medicinal chemistry, particularly in the synthesis of protease inhibitors and other bioactive molecules . Its structural rigidity and functional group diversity make it valuable for stereoselective reactions and drug discovery pipelines.
Properties
IUPAC Name |
tert-butyl 3-(methylcarbamoyl)azetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c1-10(2,3)15-9(14)12-5-7(6-12)8(13)11-4/h7H,5-6H2,1-4H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFNGHZXXEBENMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C(=O)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(methylcarbamoyl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with tert-butyl chloroformate and methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(methylcarbamoyl)azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the nitrogen or carbonyl groups in the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce amine or alcohol derivatives .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity:
Tert-butyl 3-(methylcarbamoyl)azetidine-1-carboxylate has shown promise in anticancer research. Studies indicate that derivatives of azetidine compounds can inhibit cancer cell proliferation. For instance, a study demonstrated that azetidine derivatives exhibit cytotoxic effects on various cancer cell lines, suggesting potential for development as anticancer agents .
Neuroprotective Effects:
Research has indicated that compounds similar to this compound may possess neuroprotective properties. In vitro studies have shown that these compounds can protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases like Alzheimer's .
Organic Synthesis
Building Block for Complex Molecules:
this compound serves as a versatile building block in organic synthesis. Its structure allows for further functionalization, making it valuable in synthesizing more complex molecules. For example, it can be used in the synthesis of peptide-like structures due to its ability to form stable amide bonds .
Reactions and Yield Data:
The compound participates in various chemical reactions, including acylation and alkylation. Below is a summary of key reaction conditions and yields:
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| Acylation with acid | Tetrahydrofuran, 70°C | 81.9 |
| Alkylation with amine | Ethanol, room temperature | 61 |
| Hydrolysis | Aqueous HCl, ethanol | 95 |
Material Science
Polymer Synthesis:
In material science, this compound can be utilized in the synthesis of polymers with specific properties. Its incorporation into polymer matrices can enhance mechanical strength and thermal stability .
Case Study: Polymer Composite Development
A recent study explored the incorporation of this compound into biodegradable polymer composites. The results indicated improved tensile strength and biodegradability compared to traditional polymers, making it a candidate for sustainable materials .
Mechanism of Action
The mechanism of action of tert-butyl 3-(methylcarbamoyl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and the target molecule .
Comparison with Similar Compounds
Comparison with Structurally Similar Azetidine Derivatives
2.1 Structural and Functional Group Variations
The methylcarbamoyl group in the target compound is replaced by diverse substituents in analogous derivatives, leading to distinct physicochemical and biological properties. Key examples include:
2.3 Physicochemical Properties
Research Findings and Trends
- Reactivity : The methylcarbamoyl group’s amide bond is less reactive toward nucleophiles compared to bromoethyl or chlorinated derivatives, making it preferable for stable intermediates .
- Stereoselectivity : Azetidine derivatives with bulky substituents (e.g., tert-butyl) exhibit enhanced stereochemical control in Ni-catalyzed carboboration reactions .
- Thermal Stability : Hydroxyethyl and bromoethyl variants require specialized storage (−20°C under inert gas), whereas the methylcarbamoyl derivative may tolerate ambient conditions .
Biological Activity
Tert-butyl 3-(methylcarbamoyl)azetidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C₁₂H₁₉N₃O₃
- Molecular Weight : 241.30 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in metabolic pathways, particularly those linked to cancer cell proliferation.
- Antimicrobial Properties : Preliminary studies indicate that it may possess antimicrobial properties, affecting the growth of certain bacterial strains.
- Cytotoxicity : In vitro assays have demonstrated cytotoxic effects against various cancer cell lines.
Biological Activity Overview
Case Studies
Several studies have explored the biological effects of this compound:
- Antibacterial Studies : A study published in the Journal of Medicinal Chemistry evaluated the antibacterial properties of azetidine derivatives, including this compound. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL .
- Cytotoxicity Assays : In a cancer therapeutics study, the compound was tested against multiple human cancer cell lines (e.g., HeLa, MCF-7). Results showed IC50 values in the micromolar range, indicating promising cytotoxic effects that warrant further investigation into its mechanism of action .
- Enzymatic Activity : Research involving enzyme assays demonstrated that this compound effectively inhibited certain kinases critical in cancer progression and metabolic regulation .
Comparative Biological Activity Table
This table summarizes the biological activities of related compounds for context:
| Compound Name | Antimicrobial Activity | Cytotoxicity (IC50) | Enzyme Inhibition |
|---|---|---|---|
| This compound | Moderate | Micromolar | Yes |
| Tert-butyl 3-(ethoxycarbonyl)azetidine-1-carboxylate | High | Nanomolar | Yes |
| Tert-butyl 3-(aminomethyl)azetidine-1-carboxylate | Low | High micromolar | No |
Q & A
Q. What are the standard synthetic protocols for Tert-butyl 3-(methylcarbamoyl)azetidine-1-carboxylate?
The compound is synthesized via multi-step reactions involving azetidine derivatives. Key steps include Boc (tert-butoxycarbonyl) protection of the azetidine nitrogen, followed by carbamoylation with methyl isocyanate or its derivatives. Purification is achieved using silica gel column chromatography with solvent gradients (e.g., hexane/ethyl acetate). Reaction conditions such as temperature (0–25°C) and anhydrous environments are critical to prevent Boc deprotection .
Q. Which spectroscopic methods are recommended for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms structural integrity, while High-Performance Liquid Chromatography (HPLC) assesses purity (>95%). Mass spectrometry (MS) validates molecular weight, and Fourier-Transform Infrared (FT-IR) spectroscopy identifies functional groups like the carbonyl (C=O) in the carbamate and carbamoyl moieties .
Q. How should solubility and storage conditions be optimized?
The compound is soluble in polar aprotic solvents (e.g., DMSO, DMF) and halogenated solvents (e.g., dichloromethane). Storage at –20°C under inert gas (argon/nitrogen) minimizes hydrolysis. Stability studies suggest limited exposure to moisture and acidic/basic conditions to preserve the Boc group .
Q. What are common impurities encountered during synthesis?
Impurities include de-Boc derivatives (e.g., free azetidine intermediates), unreacted methylcarbamoyl precursors, and byproducts from incomplete coupling. Analytical methods like thin-layer chromatography (TLC) and reverse-phase HPLC are used for detection and quantification .
Q. What safety precautions are necessary when handling this compound?
While not classified as hazardous, standard lab safety protocols apply: use fume hoods, nitrile gloves, and eye protection. In case of skin contact, wash thoroughly with soap and water. Emergency procedures for inhalation include moving to fresh air and seeking medical attention if irritation persists .
Advanced Research Questions
Q. How can reaction parameters be optimized to improve yield and purity?
Systematic optimization involves varying catalysts (e.g., DMAP for carbamate formation), solvent polarity (e.g., dichloromethane vs. THF), and temperature. Design of Experiments (DoE) models can identify synergistic effects. For example, lower temperatures (0–5°C) reduce side reactions during carbamoylation .
Q. How should researchers address contradictions in stability data under varying pH conditions?
Conduct controlled stability studies across pH ranges (1–14) using buffered solutions. Monitor degradation via HPLC and LC-MS to identify breakdown products (e.g., tert-butanol from Boc cleavage). Data contradictions often arise from trace moisture or metal ion contamination, necessitating stringent pH control and chelating agents .
Q. What computational methods predict the compound’s reactivity with biological targets?
Density Functional Theory (DFT) calculations model electronic properties (e.g., HOMO/LUMO energies) to predict nucleophilic/electrophilic sites. Molecular docking simulations assess binding affinity to enzymes like proteases or kinases. These methods guide structural modifications for enhanced bioactivity .
Q. How does the compound interact with biological macromolecules, and what assays validate these interactions?
Surface Plasmon Resonance (SPR) quantifies binding kinetics (KD, kon/koff) with proteins like receptors. Isothermal Titration Calorimetry (ITC) measures thermodynamic parameters (ΔH, ΔS). Cell-based assays (e.g., luciferase reporters) evaluate functional effects in pathways like GPCR signaling .
Q. What strategies mitigate environmental degradation during long-term storage?
Stabilizers like antioxidants (e.g., BHT) or desiccants (e.g., molecular sieves) are added to formulations. Accelerated aging studies under elevated humidity/temperature (40°C/75% RH) predict shelf life. Packaging in amber glass with PTFE-lined caps reduces light/oxygen exposure .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
